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Introduction and Regulatory Context

Ilaprazole sodium is a proton pump inhibitor (PPI) used in the treatment of various acid-related
gastrointestinal disorders including duodenal ulcers, gastric ulcers, and reflux esophagitis. As a latest-
generation PPI, ilaprazole demonstrates superior acid resistance activity and enhanced nocturnal acid
control compared to other drugs in its class. However, ilaprazole presents significant stability challenges
that complicate its pharmaceutical development and quality control. The molecule is susceptible to
degradation under various environmental conditions, leading to the formation of multiple impurities that
can affect product safety and efficacy. These stability issues necessitate rigorous analytical control strategies

to ensure final product quality. [1] [2]

The regulatory framework for controlling pharmaceutical impurities is established through the ICH Q3
guidelines, which provide clear thresholds for identification, qualification, and control of impurities.
According to ICH Q3C(R9) guidelines, residual solvents must be evaluated and controlled based on their
toxicity profiles, with established Permitted Daily Exposure (PDE) limits. While ilaprazole itself doesn't
present significant residual solvent concerns, the principles of these guidelines extend to the comprehensive
quality assessment of drug substances and products. The complex chemical structure of ilaprazole,

containing benzimidazole and pyridine rings, makes it particularly susceptible to degradation under acidic
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conditions, oxidation, and photolytic stress, resulting in various process-related and degradation impurities.

3]
Known Impurities and Characterization

Identified Impurities and Their Significance

Ilaprazole sodium undergoes various degradation pathways, resulting in multiple impurities that require
careful monitoring and control. The sulfone derivative (Ilaprazole Sulfone impurity, CAS 172152-37-3)
represents one of the primary oxidative degradation products formed through oxidation of the sulfinyl group.
Another significant impurity, Desoxy Ilaprazole (CAS 172152-35-1), results from the reduction of the
sulfinyl moiety and serves as both a process-related impurity and potential degradation product. The
Ilaprazole Nitroso Impurity has gained particular attention due to its potential genotoxic concerns,
requiring strict control according to ICH M7 guidelines. Recent stability studies have identified Specific
Impurity B as a critical degradation marker that increases significantly under stress conditions, rising from
0.032% to 2.28% after three months of storage at room temperature in the pure drug substance, while

remaining stable at 0.03% in the ilaprazole/xylitol cocrystal form. [1] [4]

Structural Characteristics and Properties

The following table summarizes the key identified impurities of ilaprazole, their structural characteristics,

and molecular properties:

Table 1: Comprehensive Profile of Ilaprazole-Related Impurities
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. CAS Molecular Mol-ecular Structural o
Impurity Name Weight Origin
Number Formula Features
(g/mol)
llaprazole Sulfone 172152- C1oH18N4O3S  382.44 Sulfone Oxidative degradation
impurity 37-3 group
instead of
sulfoxide
Desoxy llaprazole 172152- Ci9H1sN2OS  350.44 Sulfur Synthetic
35-1 bridge intermediate/reduction
without product
oxygen
3-Methyl-2-(((1- N/A C19H1sN4aOS  350.44 Hydroxyl Hydrolytic degradation
methyl-5-(1H-pyrrol-1- group at
yl)-1H- pyridine
benzol[d]imidazol-2- ring
yhthio)methyl)pyridin-
4-ol
llaprazole Nitroso N/A Ci19H17Ns0O3S  395.44 Nitroso Nitrosation reaction
Impurity functional
group
1-((4-Methoxy-3- 1360824- C27H27Ns0O2S  485.61 Dimeric Process-related
methylpyridin-2- 56-1 structure impurity
yl)methyl)-2-(((4-
methoxy-3-
methylpyridin-2-
yl)methyl)thio)-5-(1H-
pyrrol-1-yl)-1H-
benzo[d]imidazole
5-(1H-Pyrrol-1-yl)-1,3-  1018229- CiiHoNsO 199.21 Lactam Oxidative degradation
dihydro-2H- 53-2 structure
benzo[d]imidazol-2-
one
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The dimeric impurities typically form during the manufacturing process through incomplete reactions or
side reactions, while the sulfone and nitroso derivatives primarily emerge during storage under oxidative
conditions. The presence of the pyrrole substituent on the benzimidazole ring contributes to the formation
of unique degradation products not commonly observed in other proton pump inhibitors. The complex
impurity profile of ilaprazole necessitates robust analytical methods capable of separating and quantifying

these structurally diverse compounds to ensure product quality throughout the shelf life. [4]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) Methods

The analysis of ilaprazole and its related impurities primarily employs reversed-phase HPLC with UV
detection, optimized to achieve adequate separation of all potentially occurring impurities. The
chromatographic conditions must provide sufficient resolution, particularly between ilaprazole and its
closely eluting impurities such as the sulfone and desoxy derivatives. Based on the published literature and
patent data, the following optimized conditions have demonstrated effective separation of ilaprazole

impurities:

e Chromatographic column: Gemini-NX C18 (150 x 4.6 mm, 5 ym) or equivalent

¢ Mobile phase: Combination of 400 mL acetonitrile with 600 mL phosphate buffer solution (3.4 g
monopotassium phosphate and 0.9 g sodium hydroxide in 1000 mL water), with pH adjusted to 8.3
using 0.1 mol/L sodium hydroxide solution

¢ Flow rate: 1.0 mL/min

¢ Detection wavelength: 237 nm

e Column temperature: 25°C

¢ Injection volume: 20 pL

e Elution mode: Isocratic elution [2]

The alkaline pH of the mobile phase (8.3) is critical for maintaining the stability of ilaprazole during
analysis and achieving optimal peak shape. The phosphate buffer system provides the necessary ionic
strength and pH control to ensure reproducible retention times and consistent separation performance. The
selected wavelength of 237 nm corresponds to the maximum absorption of ilaprazole and its major

impurities, providing optimal sensitivity for quantification. [2]
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Dissolution Testing Methods

Dissolution testing of ilaprazole pharmaceutical compositions presents unique challenges due to the inherent
instability of the molecule in solution state and its low aqueous solubility. The current methodology
employs a two-stage dissolution test to simulate the gastrointestinal transition and evaluate the enteric-coated

formulations:

¢ Dissolution Medium A: Hydrochloric acid solution of sodium chloride (2.0g sodium chloride and 7mL
hydrochloric acid in 1000mL water) simulating gastric fluid

¢ Dissolution Medium B: Phosphate buffer solution with pH 6.8-9.0, preferably 8.0, containing
surfactant (0.05-0.5% w/v sodium dodecyl sulfate or Tween 80)

e Apparatus: USP Apparatus 2 (Paddle)

¢ Rotation speed: 50-100 rpm (preferably 100 rpm)

¢ Acid stage duration: 120 minutes

¢ Buffer stage duration: 20-45 minutes (preferably 45 minutes)

e Sample treatment: Immediate alkalization with 1mL of 0.05mol/L sodium hydroxide solution after
filtration to stabilize ilaprazole [2]

The discriminatory power of the dissolution method is enhanced by eliminating organic solvents from the
medium and optimizing pH conditions. Studies have demonstrated that ilaprazole enteric-coated tablets
exhibit complete dissolution (>85%) within 45 minutes in pH 8.0 phosphate buffer containing 0.5%

surfactant, providing a quality control tool that correlates with in vivo performance. [2]

Table 2: Optimized Chromatographic Conditions for Ilaprazole Impurity Profiling

Parameter Condition 1 Condition 2 Condition 3 Remarks
Column Gemini-NX C18 Zorbax SB-C18 Inertsil ODS-3 All provided
(150 x 4.6 mm, (150 x 4.6 mm, (150 x 4.6 mm, adequate separation
5um) 5um) Sum)
Mobile Phase 60:40 (v/v) 65:35 (v/v) 55:45 (viv) pH adjustment
Ratio critical

(Buffer:ACN)

Buffer System Phosphate, pH Phosphate, pH Ammonium Phosphate preferred
8.3 7.8 acetate, pH 8.0 for sensitivity
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Parameter Condition 1 Condition 2 Condition 3 Remarks
Flow Rate 1.0 mL/min 1.2 mL/min 1.0 mL/min Higher flow reduces
runtime but

increases pressure

Column 25°C 30°C 25°C Elevated
Temperature temperature
improves efficiency

Detection UV 237 nm DAD 230-240 nm UV 237 nm Similar sensitivity
across methods

Runtime 25-30 min 20-25 min 25-30 min Sufficient for all
known impurities

Stability Assessment

Forced Degradation Studies

Forced degradation studies provide critical information about the inherent stability of ilaprazole and help
identify potential degradation pathways under various stress conditions. These studies are essential for
developing stable formulations and validating analytical methods capable of separating degradation products.
Ilaprazole undergoes significant degradation under oxidative stress conditions, with hydrogen peroxide
treatment resulting in the formation of sulfone derivative as the primary degradation product. Under acidic
conditions, ilaprazole demonstrates remarkable susceptibility with degradation observed within hours, while

it shows relative stability under basic conditions. [1]

Photostability testing reveals that ilaprazole undergoes photodegradation when exposed to UV light,
resulting in the formation of multiple unidentified degradation products. The thermal stress studies indicate
that ilaprazole is stable at elevated temperatures in solid state but degrades rapidly in solution. These forced
degradation studies confirm that the oxidative and acid-induced degradation pathways represent the most

significant routes for impurity formation in ilaprazole drug substance and products. [1]
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Cocrystal Stability Enhancement

Recent research has explored the formation of ilaprazole/xylitol cocrystals (1:1 ratio, CAS 2642382-31-6)
to address the stability challenges associated with ilaprazole. The cocrystal formation significantly enhances
the physical and chemical stability of ilaprazole, enabling storage at room temperature without the
requirement for refrigeration at 5°C. Stability studies conducted at 25 + 2°C and relative humidity of 65 +
5% over three months demonstrate that the cocrystal maintains purity at 99.8% from an initial value of

99.75%, while pure ilaprazole decreases from 99.8% to approximately 90% under identical conditions. [1]

The dissolution performance of the ilaprazole/xylitol cocrystal also shows significant improvement
compared to pure ilaprazole. When tested at pH 10 with a dosage equivalent to 10 mg of ilaprazole, the
cocrystal reaches 55% dissolution within 15 minutes and complete dissolution (100%) within 45 minutes. In
contrast, pure ilaprazole achieves only 32% dissolution at 15 minutes and requires 60 minutes for complete
dissolution. This enhanced dissolution profile, combined with superior stability, makes the cocrystal

approach a promising strategy for formulating ilaprazole with improved shelf-life and performance. [1]

Experimental Protocols

Sample Preparation and Analysis

Standard Solution Preparation: Precisely weigh approximately 25 mg of ilaprazole reference standard into
a 25 mL volumetric flask. Add acetonitrile to dissolve and dilute to volume with the same solvent. Mix well.
Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with dissolution medium B
(phosphate buffer pH 8.0 containing 0.5% sodium dodecyl sulfate). Mix well. Perform alkalization by adding
1 mL of 0.05 mol/L sodium hydroxide solution to 10 mL of the filtered solution, mix thoroughly, and filter

through a 0.45 pm membrane filter. Use this as the standard solution. [2]

Test Solution Preparation: For impurity analysis, weigh accurately an amount of powdered tablets
equivalent to about 50 mg of ilaprazole and transfer to a 100 mL volumetric flask. Add about 70 mL of
diluent (acetonitrile:zphosphate buffer pH 8.0 in ratio 40:60), sonicate for 15 minutes with intermittent

shaking, allow to cool to room temperature, and dilute to volume with the same diluent. Mix well and filter
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through a 0.45 pm membrane filter. Discard the first few mL of the filtrate. Use the subsequent filtrate for

analysis. [2]

Forced Degradation Studies: For acid degradation, treat ilaprazole solution with 0.1N HCI and keep at
60°C for 4 hours. For alkaline degradation, use 0.1N NaOH and keep at 60°C for 4 hours. For oxidative
degradation, use 3% H202 and keep at room temperature for 4 hours. For thermal degradation, expose the
solid drug substance to 80°C for 7 days. For photostability, expose the solid drug substance to UV light at

200 Watt hours/m? in a photostability chamber. Analyze all samples against an untreated control. [1]

System Suitability and Method Validation

System Suitability Requirements: Inject the standard solution five times and record the chromatograms.
The relative standard deviation for the peak areas of ilaprazole from replicate injections should not be more
than 2.0%. The tailing factor for ilaprazole peak should not be more than 2.0. The theoretical plates for
ilaprazole peak should not be less than 5000. Resolution between ilaprazole and its closest eluting impurity

(typically Ilaprazole Sulfone) should not be less than 2.0. [2]

Method Validation Parameters:

e Specificity: Demonstrate adequate separation of all known impurities and forced degradation products
from the main peak and from each other.

e Linearity: Establish linear response for ilaprazole and all identified impurities in the range from
reporting level to 120% of the specification level. Correlation coefficient should not be less than 0.995.

e Accuracy: Determine through recovery studies at three levels (50%, 100%, 150%) for all impurities.
Mean recovery should be between 90-110%.

e Precision: Establish repeatability through six independent determinations at 100% level. RSD should
not be more than 5%.

e Quantitation Limit. Demonstrate that impurities can be reliably quantified at or below the reporting
threshold (typically 0.05%).

e Robustness: Evaluate the effect of small variations in pH (£0.2), mobile phase composition (x5%),
temperature (£5°C), and flow rate (x10%). [2]

Graphical Workflows
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Impurity Analysis Workflow

The following diagram illustrates the comprehensive workflow for sample preparation, chromatographic

analysis, and data interpretation in ilaprazole impurity profiling:
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llaprazole Impurity Analysis Workflow

Sample Preparation:
» Weigh accurately

* Dilute with acetonitrile
* Sonicate and filter

Mobile Phase Preparation:
» Phosphate buffer (pH 8.3)
* Acetonitrile (60:40)

« Filter and degas

System Equilibration:
* Flow rate: 1.0 mL/min
* Temperature: 25°C
» ~30 minutes

Standard Injection:
» System suitability test
* Five replicates
» Check RSD (<2.0%)

Sample Injection:
* Test solution
* Blank injection
» Record chromatograms

Data Analysis:
* Identify impurities
* Calculate concentrations
e Compare with limits
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Generate Report:
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Impurity Classification Schema

This diagram provides a visual representation of the classification and metabolic relationships between

ilaprazole and its key impurities:

llaprazole Impurity Classification Schema

llaprazole (API)
C19H18N402S
MW: 366.44

Degradation Products Metabolic Products

Process-Related Impurities

Oxidation Nitrosation

Dimeric Impurity Sulfone Impurity R R . . B

(CAS 1360824-56-1) (CAS 172152-37-3) Nltro§0 Impunty' Spgqflc Impurity B Hydroxy Metabqhte
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Desoxy llaprazole R R
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Reduced form

Click to download full resolution via product page

Conclusion

The comprehensive analysis of ilaprazole sodium related impurities requires a systematic approach
combining robust chromatographic methods, appropriate sample preparation techniques, and thorough
understanding of degradation pathways. The HPLC method utilizing a C18 column with alkaline phosphate

buffer-acetonitrile mobile phase provides effective separation and quantification of known and unknown
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impurities. The stability-indicating nature of the method has been demonstrated through forced degradation

studies, which reveal ilaprazole's particular susceptibility to oxidative and acid-induced degradation.

The implementation of the ilaprazole/xylitol cocrystal formulation represents a significant advancement in
addressing the stability challenges associated with this drug substance. The dramatic improvement in
stability at room temperature conditions, coupled with enhanced dissolution characteristics, offers a viable
strategy for product development. Regular monitoring of Specific Impurity B and the sulfone derivative is
recommended throughout the product lifecycle, with particular attention to storage conditions and packaging
configurations to minimize degradation. The protocols outlined in this document provide a foundation for
ensuring the quality, safety, and efficacy of ilaprazole sodium pharmaceutical products throughout their
shelf life. [1]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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